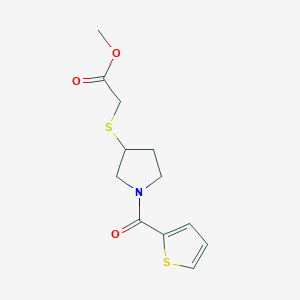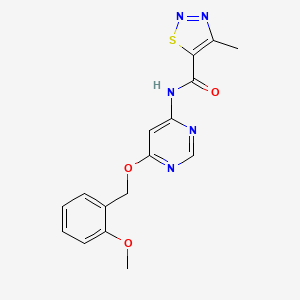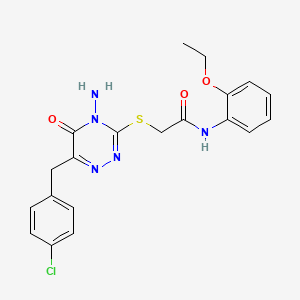
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of thiophene derivatives, an important component of the compound, can be achieved by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is complex, involving a pyrrolidine ring and a thiophene moiety. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds are complex and varied. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
- Thiophene Derivatives : Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate can serve as a precursor for synthesizing diverse thiophene derivatives. These compounds often exhibit pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects .
- Semiconductors : Thiophene-based molecules play a crucial role in organic semiconductors. They find applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
- Industrial Chemistry : Thiophene derivatives, including our compound of interest, act as corrosion inhibitors. They protect metal surfaces from degradation in aggressive environments .
Organic Synthesis and Medicinal Chemistry
Materials Science and Organic Electronics
Corrosion Inhibition
Mechanism of Action
Target of Action
Thiophene derivatives, a key component of this compound, have been shown to interact with a variety of biological targets, including voltage-gated sodium channels .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives, however, are known to influence a variety of biochemical pathways, often resulting in downstream effects such as anti-inflammatory, antimicrobial, and anticancer activities .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities .
Future Directions
The future directions in the study and application of such compounds are promising. Pyrrolidine and thiophene derivatives are of great interest in medicinal chemistry due to their wide range of therapeutic properties . Therefore, the design and synthesis of new pyrrolidine and thiophene compounds with different biological profiles is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 2-[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-16-11(14)8-18-9-4-5-13(7-9)12(15)10-3-2-6-17-10/h2-3,6,9H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAHMFCTVSMBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((1-(thiophene-2-carbonyl)pyrrolidin-3-yl)thio)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)

![2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2369749.png)
![Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2369754.png)
![N-(benzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2369755.png)

![N-[[4-(4-bromophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2369758.png)



![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3,5-dimethylaniline](/img/structure/B2369762.png)
![N-(4-(tert-butyl)phenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2369764.png)
![N-cyclohexyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2369765.png)
![3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2369767.png)